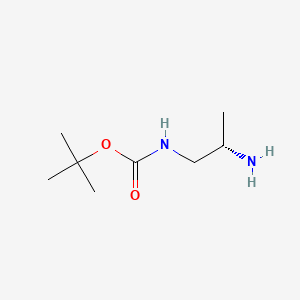
Doxepin-N-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Doxepin-N-β-D-Glucuronide is a glucuronide metabolite of Doxepin . Glucuronidation is a common pathway in human metabolism of drugs with a tertiary amine group . More than 30 N+ -glucuronide metabolites of xenobiotics have been identified in human urine . In particular, N+ -glucuronidation is a common phenomenon in the metabolism of H1 antihistamine and antidepressant drugs with an aliphatic tertiary amine group .
Synthesis Analysis
The synthesis of N-glucuronides involves the glucuronidation process. The cofactor UDPGA is widely distributed in the body, especially the liver . Fifteen UGT isoforms have been identified as responsible for human glucuronidation . Alcohols, phenols, carboxylic acids, and amines can all be derivatized this way . The primary product is always the 1-glucuronide .Molecular Structure Analysis
The molecular structure of Doxepin-N-β-D-Glucuronide involves a quaternary ammonium–linked glucuronide metabolite (i.e., N+ -glucuronide) . The presence of both the carboxylic acid group and cationic center in their structure imparts physiochemical properties .Chemical Reactions Analysis
The chemical reactions involving Doxepin-N-β-D-Glucuronide are part of the glucuronidation process. This process involves the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone .Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Doxepin-N-β-D-Glucuronide involves the glucuronidation of Doxepin.", "Starting Materials": [ "Doxepin", "UDP-glucuronic acid" ], "Reaction": [ "Doxepin is reacted with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzyme", "The reaction results in the formation of Doxepin-N-β-D-Glucuronide" ] } | |
CAS-Nummer |
1075185-73-7 |
Molekularformel |
C25H29NO7 |
Molekulargewicht |
455.507 |
IUPAC-Name |
6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+ |
InChI-Schlüssel |
HIWVLLQQFXUDIX-GZTJUZNOSA-N |
SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



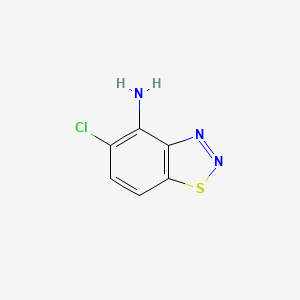

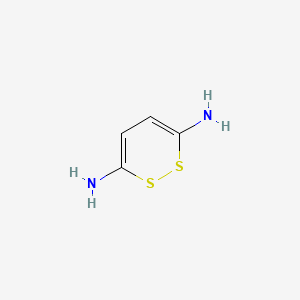
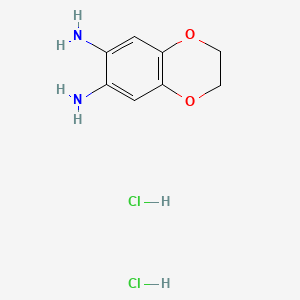
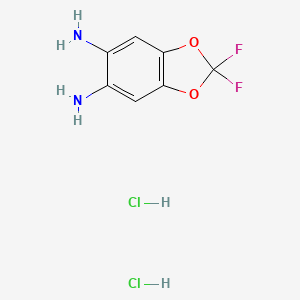
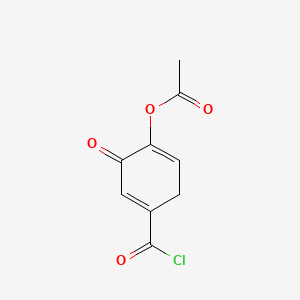
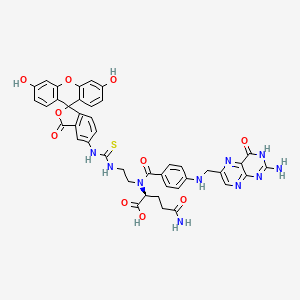
![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)
